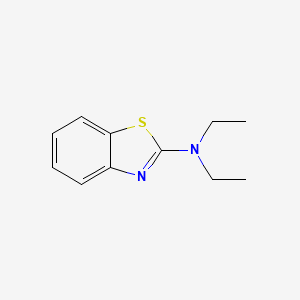

Benzothiazol-2-yl-diethyl-amine

Vue d'ensemble

Description

Benzothiazol-2-yl-diethyl-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzothiazol-2-yl-diethyl-amine is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

1. Overview of Benzothiazole Derivatives

Benzothiazoles are known for their significant pharmacological properties, including antimicrobial, anticancer, antifungal, and antiviral activities. The benzothiazole scaffold has been extensively studied in medicinal chemistry due to its ability to form various derivatives with enhanced biological profiles .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with diethyl amine under controlled conditions. This process can be optimized using microwave irradiation or conventional heating to yield the desired compound efficiently. Various synthetic pathways have been explored, including diazo-coupling and one-pot multicomponent reactions .

3.1 Antimicrobial Properties

Benzothiazole derivatives, including this compound, exhibit potent antimicrobial activity against a range of pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

3.2 Anticancer Activity

Research indicates that this compound may possess anticancer properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant inhibition of cell viability at concentrations as low as 5 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MDA-MB-231 | 10 |

3.3 Antiviral Activity

Benzothiazole derivatives have also shown promise as antiviral agents. Specifically, they have been evaluated for their ability to inhibit viral replication in vitro, particularly against viruses like the Tobacco Mosaic Virus (TMV). The antiviral activity of these compounds is attributed to their ability to interfere with viral entry or replication processes within host cells .

4.1 Alzheimer’s Disease Research

A notable study explored the use of benzothiazole derivatives as potential therapeutic agents for Alzheimer’s disease by targeting amyloid-beta plaques. Compounds similar to this compound showed high binding affinity towards these plaques, suggesting a role in mitigating the progression of neurodegenerative conditions .

4.2 Antimicrobial Studies

In a comparative study assessing various benzothiazole derivatives, this compound was found to exhibit superior antimicrobial activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

5. Conclusion and Future Directions

This compound represents a promising candidate in the search for novel therapeutic agents due to its diverse biological activities. Continued research into its mechanisms of action and optimization of its pharmacological properties could lead to significant advancements in treating infectious diseases and cancer.

Future studies should focus on:

- Detailed mechanistic studies to understand how these compounds interact at a molecular level.

- In vivo studies to evaluate their efficacy and safety profiles.

- Development of novel formulations that enhance bioavailability and reduce toxicity.

The ongoing exploration of benzothiazole derivatives like this compound could pave the way for innovative treatments across various medical fields.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

BDEA and its derivatives have been extensively studied for their anticancer properties. Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to BDEA have shown significant activity against A431, A549, and H1299 cancer cells by promoting apoptosis and hindering cell migration through the inhibition of key signaling pathways such as AKT and ERK .

Anti-inflammatory Properties

In addition to anticancer effects, BDEA exhibits anti-inflammatory activities. Studies have demonstrated that certain benzothiazole derivatives can reduce levels of inflammatory cytokines like IL-6 and TNF-α, making them potential candidates for dual-action therapies targeting both inflammation and cancer .

Neuroprotective Effects

BDEA's structural features also suggest potential neuroprotective applications. Research has highlighted the ability of benzothiazole compounds to act as acetylcholinesterase (AChE) inhibitors, which may aid in the treatment of neurodegenerative diseases like Alzheimer's disease. In silico studies have identified derivatives with promising binding affinities to AChE, suggesting their potential as multitarget compounds for neuroprotection .

Materials Science

Synthesis of Functional Materials

BDEA has been utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals has led to the development of new materials with enhanced electronic and optical properties. For example, platinum complexes bearing benzothiazole ligands have been synthesized for use in photonic applications .

Organic Photovoltaics

The incorporation of benzothiazole structures into organic photovoltaic devices has shown promise in improving efficiency. The unique electronic properties of BDEA make it a suitable candidate for use in organic semiconductors, potentially enhancing charge transport and light absorption characteristics in solar cells .

Biological Research

Antimicrobial Activity

Research on benzothiazole derivatives indicates significant antibacterial and antifungal activities. BDEA has been shown to exhibit efficacy against various microbial strains, suggesting its potential role in developing new antimicrobial agents .

Pharmacological Insights

The pharmacological versatility of BDEA is underscored by its diverse biological activities, including analgesic, antioxidant, and anticonvulsant effects. These properties highlight the compound's potential for broader therapeutic applications beyond cancer treatment .

Summary Table of Applications

Case Studies

- Dual-action Cancer Therapy Study : A study focusing on a derivative similar to BDEA demonstrated its ability to inhibit cancer cell growth while simultaneously reducing inflammation markers, suggesting a novel approach for treating cancers associated with chronic inflammation .

- Neuroprotection Research : In silico evaluations revealed that certain benzothiazole derivatives could effectively inhibit AChE and prevent amyloid beta aggregation, indicating their potential application in Alzheimer's disease treatment strategies .

- Antimicrobial Efficacy Trials : Various studies have confirmed the antibacterial activity of benzothiazole derivatives against resistant strains, paving the way for new antibiotic formulations based on BDEA’s structure .

Analyse Des Réactions Chimiques

Alkylation of Chloromethyl-Benzothiazole

A common synthetic route involves the alkylation of 2-(chloromethyl)-1,3-benzothiazole with diethylamine. This reaction proceeds in acetonitrile with triethylamine (TEA) as a catalyst, yielding benzothiazol-2-yl-diethyl-amine in 53% yield . The mechanism involves nucleophilic substitution (SN2) at the chloromethyl carbon:

Condensation with Aldehydes

Benzothiazole derivatives can also be synthesized via condensation of 2-aminothiophenol with aldehydes under ultrasonic irradiation . For example, reaction with aromatic aldehydes forms intermediates that cyclize and oxidize to yield the benzothiazole core. Subsequent functionalization with diethylamine introduces the substituent.

Acylation at the Amino Group

The diethylamino group undergoes acylation with reagents like chloroacetyl chloride. In the presence of TEA, this reaction produces N-(benzothiazol-2-yl)-2-chloroacetamide derivatives :

Yields exceed 90% under reflux conditions (200°C, 4 hours) .

Sulfonylation and Isocyanate Addition

The amino group reacts with sulfonyl chlorides or isocyanates to form sulfonamide or urea derivatives, respectively. For example, interaction with p-toluenesulfonyl chloride yields sulfonylated products .

Cyclization to Quinazolines

Under acidic conditions (p-TSA), this compound participates in three-component reactions with aldehydes and ketones to form quinazoline derivatives . The mechanism involves Knoevenagel condensation, Michael addition, and intramolecular cyclization:

\text{this compound + RCHO + R'COCH}_3 \xrightarrow{\text{p-TSA}} \text{Quinazoline derivatives (79–85% yield)}

Oxidative Coupling

Iodine-mediated oxidative annulation with aromatic amines and NHSCN generates 2-arylbenzothiazoles . The diethylamino group remains intact under these conditions.

Nickel-Catalyzed Cyclization

Ni(II) salts catalyze the cyclization of N-arylthioureas to 2-aminobenzothiazoles under mild conditions (room temperature, 30 minutes) . Although not directly applied to this compound, this method highlights the potential for scalable synthesis.

Ionic Liquid-Mediated Reactions

Acetate-based ionic liquids (e.g., [Bmim][OAc]) facilitate CO incorporation into benzothiazoles . This green chemistry approach could adapt to introduce diethylamine groups.

Protonation Behavior and pKa Studies

The diethylamino group exhibits basicity, with protonation occurring at the benzothiazole nitrogen (pKa ~3.02–4.72) and the imidazole-like nitrogen (pKa ~5.91–8.34) . This duality influences reactivity in acidic media.

| Protonation Site | pKa Range | Conditions | Reference |

|---|---|---|---|

| Benzothiazole N | 3.02–4.72 | Aqueous acetone, RT | |

| Diethylamino N | 5.91–8.34 | Aqueous acetone, RT |

Stability and Toxicity

Propriétés

IUPAC Name |

N,N-diethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFDVIIRCRBXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589647 | |

| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-48-9 | |

| Record name | N,N-Diethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.